5-Methyl-2-(piperazin-1-yl)benzonitrile

Medicinal Chemistry Physicochemical Properties Drug Discovery

5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS 1211529-31-5) is a benzonitrile derivative bearing a piperazine moiety, primarily utilized as a synthetic intermediate and chemical scaffold in medicinal chemistry research. Its structure features a benzonitrile ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position, a configuration that offers distinct physicochemical properties relative to non-methylated or positionally isomeric analogs.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1211529-31-5
Cat. No. B572491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperazin-1-yl)benzonitrile
CAS1211529-31-5
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCNCC2)C#N
InChIInChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
InChIKeyNLEPTNIELHABDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS 1211529-31-5) for Procurement and Research Selection: A Comparative Baseline


5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS 1211529-31-5) is a benzonitrile derivative bearing a piperazine moiety, primarily utilized as a synthetic intermediate and chemical scaffold in medicinal chemistry research [1]. Its structure features a benzonitrile ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position, a configuration that offers distinct physicochemical properties relative to non-methylated or positionally isomeric analogs [1].

5-Methyl-2-(piperazin-1-yl)benzonitrile: Why In-Class Analogs Are Not Interchangeable in Research and Development


While the 2-(piperazin-1-yl)benzonitrile scaffold is common, the specific substitution pattern of 5-Methyl-2-(piperazin-1-yl)benzonitrile is not trivially interchangeable with other in-class analogs such as the non-methylated parent (2-(piperazin-1-yl)benzonitrile, CAS 111373-03-6) or a positional isomer like 2-(4-methylpiperazin-1-yl)benzonitrile (CAS 85803-63-0). Subtle changes in substitution, such as the addition of a methyl group, can significantly alter physicochemical properties including lipophilicity and solubility, which directly impact downstream synthetic utility and biological activity [1][2]. The evidence presented below quantifies these differences, demonstrating why generic substitution of this compound can lead to divergent experimental outcomes.

Quantitative Differentiation of 5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS 1211529-31-5) from Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (XLogP3) of 5-Methyl-2-(piperazin-1-yl)benzonitrile vs. Non-Methylated Analog

The presence of a methyl group at the 5-position on the benzonitrile ring increases the lipophilicity of 5-Methyl-2-(piperazin-1-yl)benzonitrile compared to its non-methylated analog, 2-(piperazin-1-yl)benzonitrile. This is reflected in a higher computed XLogP3 value, which can influence membrane permeability and solubility [1][2].

Medicinal Chemistry Physicochemical Properties Drug Discovery

Potential for Improved Solubility Through Methylation: A Class-Level Inference for 5-Methyl-2-(piperazin-1-yl)benzonitrile

While direct solubility data for 5-Methyl-2-(piperazin-1-yl)benzonitrile is not available in the primary literature, class-level evidence suggests that methylation can significantly improve aqueous solubility. A study on cyclofenil analogs demonstrated that a chiral methylated analog showed a 3.6-fold increase in aqueous solubility compared to the non-methylated parent, despite increased hydrophobicity [1]. This phenomenon, attributed to a lowering of the melting point, may similarly apply to the 5-methyl substitution on the benzonitrile scaffold.

Medicinal Chemistry Physicochemical Properties ADME

Application Scenarios for 5-Methyl-2-(piperazin-1-yl)benzonitrile (CAS 1211529-31-5) Based on Evidence of Differentiation


Medicinal Chemistry Optimization: When Increased Lipophilicity is Required

Given the 0.4 log unit increase in XLogP3 compared to the non-methylated analog, 5-Methyl-2-(piperazin-1-yl)benzonitrile is a rational choice for researchers optimizing lead compounds for improved membrane permeability or altered pharmacokinetic profiles [1][2]. This is particularly relevant in the development of CNS-targeted therapeutics, where moderate increases in lipophilicity can enhance blood-brain barrier penetration [1].

Synthesis of Derivatives with Enhanced Solubility Profiles

Based on class-level evidence demonstrating that methylation can enhance solubility despite increased hydrophobicity, 5-Methyl-2-(piperazin-1-yl)benzonitrile may serve as a preferable starting material for the synthesis of derivatives intended for in vivo studies or formulation development where improved aqueous solubility is a goal [3].

Structure-Activity Relationship (SAR) Studies Exploring Substitution Effects

This compound is an essential tool in SAR studies aiming to delineate the impact of a methyl substituent at the 5-position of the benzonitrile ring. Its unique properties, relative to the non-methylated parent and positional isomers, allow for the systematic investigation of how this specific modification affects target binding, selectivity, and overall drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(piperazin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.